1-(4-Fluorophenyl)-2-hexanone
Description
1-(4-Fluorophenyl)-2-hexanone is an aromatic ketone characterized by a hexanone chain attached to a 4-fluorophenyl group. This structure combines the hydrophobic aliphatic chain with the electron-withdrawing fluorine substituent, influencing its physicochemical and biological properties.
Properties
Molecular Formula |
C12H15FO |
|---|---|
Molecular Weight |
194.24 g/mol |
IUPAC Name |
1-(4-fluorophenyl)hexan-2-one |
InChI |
InChI=1S/C12H15FO/c1-2-3-4-12(14)9-10-5-7-11(13)8-6-10/h5-8H,2-4,9H2,1H3 |
InChI Key |
UZPQCBGSYDDYPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-hexanone typically involves the reaction of 4-fluorobenzaldehyde with hexanone under specific conditions. One common method is the Friedel-Crafts acylation, where 4-fluorobenzaldehyde reacts with hexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-2-hexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.
Reduction: Formation of 1-(4-fluorophenyl)-2-hexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluorophenyl)-2-hexanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-hexanone involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects: Fluorine vs. Methoxy/Hydroxyl Groups
- 1-(4-Methoxyphenyl)-2-hexanone (): The methoxy group (-OCH₃) is bulkier and less electronegative than fluorine. This increases lipophilicity but reduces polar interactions compared to the fluorine-substituted compound. Electronic Effects: Methoxy is electron-donating via resonance, contrasting with fluorine’s electron-withdrawing inductive effect. This difference may alter reactivity in nucleophilic additions or electrophilic aromatic substitutions.
- 4-Fluoro-2-hydroxyacetophenone (): The hydroxyl group (-OH) at the ortho position enhances hydrogen bonding and acidity (pKa ~8–10), making it more reactive in oxidation or conjugation reactions. Biological Implications: Hydroxyl groups often improve water solubility but may reduce metabolic stability compared to 1-(4-Fluorophenyl)-2-hexanone.
Chain Length and Aliphatic Substituents
- 2-Hexanone (): The parent aliphatic ketone (C₆H₁₂O) lacks aromaticity, resulting in lower boiling point (~127°C) and higher volatility. Toxicity: 2-Hexanone is associated with neurotoxicity in prolonged exposures, but the fluorophenyl group in this compound may mitigate this by altering metabolism.
- Chalcone Derivatives (): Compounds like (E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (2j) have shorter propanone chains but similar fluorophenyl substitution. Bioactivity: Chalcones with para-fluorophenyl groups (e.g., 2j, IC₅₀ = 4.7 μM) show enhanced inhibitory activity compared to methoxy-substituted analogs (e.g., 2p, IC₅₀ = 70.79 μM) . The hexanone chain in this compound may offer improved membrane permeability due to increased lipophilicity.
Structural Analogues in Medicinal Chemistry
- Thiazolylhydrazone Derivatives (): Compounds like 4-(4-(4-fluorophenyl)piperazin-1-yl)benzaldehyde incorporate fluorophenyl groups into complex heterocycles. The hexanone chain in this compound could serve as a flexible linker in similar drug design contexts.
- Azetidin-2-one Metabolites (): Fungal metabolites such as (3R,4S)-1-(4-fluorophenyl)-3-((E)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one demonstrate metabolic stability of fluorophenyl groups, suggesting this compound may resist rapid degradation.
Key Physicochemical Comparisons
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